molecular formula C12H22BrNO2 B2646872 tert-Butyl 3-(bromomethyl)azepane-1-carboxylate CAS No. 1440962-52-6

tert-Butyl 3-(bromomethyl)azepane-1-carboxylate

Cat. No.: B2646872
CAS No.: 1440962-52-6
M. Wt: 292.217
InChI Key: FYOAIAZARVRFPV-UHFFFAOYSA-N
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Description

tert-Butyl 3-(bromomethyl)azepane-1-carboxylate is a brominated azepane derivative with a tert-butyl carbamate protective group. Its structure features a seven-membered azepane ring substituted with a bromomethyl group at the 3-position and a tert-butoxycarbonyl (Boc) group at the 1-position. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals and agrochemicals, particularly in alkylation or cross-coupling reactions due to the reactive bromomethyl moiety .

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO2/c1-12(2,3)16-11(15)14-7-5-4-6-10(8-13)9-14/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOAIAZARVRFPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1440962-52-6
Record name tert-butyl 3-(bromomethyl)azepane-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(bromomethyl)azepane-1-carboxylate typically involves the bromination of a suitable precursor, such as tert-butyl azepane-1-carboxylate, using brominating agents like N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Various substituted azepane derivatives.

    Reduction: tert-Butyl 3-(hydroxymethyl)azepane-1-carboxylate.

    Oxidation: Corresponding carboxylic acids or aldehydes.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(bromomethyl)azepane-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or selectivity toward specific targets.

Case Study : Research has demonstrated that derivatives of this compound exhibit potential as inhibitors for various enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex molecules. Its unique structure facilitates nucleophilic substitution reactions, leading to various substituted derivatives.

Data Table: Common Reactions Involving this compound

Reaction TypeConditionsMajor Products
Nucleophilic SubstitutionBase-catalyzed conditionsSubstituted azepane derivatives
OxidationUsing oxidizing agents (e.g., H₂O₂)Oxidized derivatives
ReductionLithium aluminum hydride or NaBH₄Reduced forms

The biological activity of this compound has been investigated, particularly its antimicrobial and anticancer properties. Studies indicate that the compound can interact with specific cellular targets, modulating their activity and potentially leading to therapeutic effects.

Mechanism of Action :

  • Enzyme Interaction : The compound may inhibit or activate enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can influence receptor activity, thereby affecting cellular signaling processes.
  • Gene Expression Alteration : The compound may impact gene expression levels related to various biological functions .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(bromomethyl)azepane-1-carboxylate depends on its chemical reactivity. The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is harnessed in various synthetic applications to create complex molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between tert-Butyl 3-(bromomethyl)azepane-1-carboxylate and related compounds:

Compound Name Molecular Formula Molecular Weight Ring Size Key Substituents Reactivity/Applications References
This compound C₁₁H₂₀BrNO₂ 278.19 (calculated) 7-membered Bromomethyl (C3), Boc (N1) Alkylation agent; precursor for azepane-based drug candidates
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate C₁₀H₁₈BrNO₂ 264.16 4-membered Bromoethyl (C3), Boc (N1) Higher ring strain enhances reactivity in SN2 reactions; used in small-molecule synthesis
(R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate C₁₁H₂₀BrNO₂ 278.19 6-membered Bromomethyl (C3), Boc (N1) Chiral building block for asymmetric synthesis; improved stereochemical stability
tert-Butyl 3-(4-bromophenyl)-1,4-diazepane-1-carboxylate C₁₇H₂₄BrN₂O₂ 377.29 7-membered 4-Bromophenyl (C3), Boc (N1) Suzuki coupling precursor; diazepane scaffolds for CNS-targeting drugs
tert-Butyl 3-(bromomethyl)indole-1-carboxylate C₁₄H₁₆BrNO₂ 310.19 Aromatic Bromomethyl (C3), Boc (N1) Indole-based intermediates for kinase inhibitors or fluorescent probes

Key Observations:

Ring Size and Reactivity :

  • The 4-membered azetidine derivative () exhibits higher ring strain, leading to faster alkylation kinetics compared to the 6-membered piperidine () or 7-membered azepane analogs.
  • The 7-membered azepane ring in the target compound provides conformational flexibility, which is advantageous for designing bioactive molecules with improved binding affinity .

Bromine Position and Functionality :

  • Bromomethyl groups (as in the target compound and piperidine analog) are more reactive in nucleophilic substitutions than bromoethyl or aryl bromides (e.g., 4-bromophenyl in ). This makes them preferred for introducing methylene-linked functional groups .

Stereochemical Considerations :

  • Chiral analogs like (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate () highlight the importance of stereochemistry in drug design, particularly for targeting enantioselective enzymes or receptors.

Synthetic Utility :

  • Diazepane derivatives () are often used in central nervous system (CNS) drug discovery due to their structural similarity to benzodiazepines.
  • Indole-based brominated compounds () serve as precursors for heterocyclic expansions in medicinal chemistry .

Biological Activity

tert-Butyl 3-(bromomethyl)azepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the development of pharmaceuticals. This article explores its biological activity, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

The molecular formula of this compound is C9H16BrNO2C_9H_{16}BrNO_2 with a molecular weight of 250.13 g/mol. It features a bromomethyl group that is critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromomethyl group serves as a leaving group, allowing various nucleophiles to replace it, leading to the formation of bioactive derivatives. These derivatives may interact with specific enzymes or receptors, modulating their activity through both covalent and non-covalent interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound can exhibit antimicrobial activity, making it a candidate for further exploration in treating infections.
  • Anticancer Potential : The compound's derivatives have shown promise in anticancer research, particularly through interactions with cellular pathways involved in cancer progression. For example, structural modifications have been linked to enhanced cytotoxicity against various cancer cell lines .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxic effects on cancer cell lines
Enzyme InteractionModulation of enzyme activity

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of several derivatives derived from this compound on human cancer cell lines. The results indicated significant growth inhibition, with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Enzyme Inhibition : In vitro assays demonstrated that certain derivatives could inhibit key enzymes involved in metabolic pathways associated with cancer and inflammatory diseases. This suggests potential therapeutic applications in treating these conditions .

Research Applications

The compound is not only valuable in medicinal chemistry but also has broader applications:

  • Synthesis of Bioactive Molecules : It serves as a precursor for synthesizing various bioactive compounds through structural modifications.
  • Pharmaceutical Development : Its unique structure allows researchers to design novel drugs targeting specific biological pathways.

Q & A

Q. Table 1. Representative Reaction Conditions

StepReagent/ConditionYieldReference
BrominationNBS, AIBN, CCl₄, 80°C61%
Boc Protection(Boc)₂O, DMAP, DCM85%

Basic Question: How is the structure of this compound characterized, and what analytical techniques resolve rotameric mixtures?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify rotamers caused by restricted rotation of the Boc group. For example, split signals for the tert-butyl group in 1^1H NMR indicate rotameric ratios (e.g., 63:37 in analogous compounds) .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths, critical for validating bromomethyl positioning .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine .

Advanced Question: What experimental challenges arise in nucleophilic substitution reactions involving the bromomethyl group, and how are they mitigated?

Answer:
The bromomethyl group’s reactivity poses challenges:

  • Competing Elimination : Base-sensitive substrates may undergo dehydrohalogenation. Mitigation involves using mild bases (e.g., K₂CO₃) and low temperatures .
  • Steric Hindrance : Bulky substituents on the azepane ring slow substitution. Kinetic studies (e.g., monitoring via 1^1H NMR) guide solvent selection (e.g., DMSO for polar transition states) .
  • Byproduct Formation : Trace water hydrolyzes the Boc group. Anhydrous conditions and molecular sieves improve yields .

Q. Table 2. Substitution Reaction Optimization

NucleophileSolventTemp (°C)Yield
NaN₃DMF6075%
NH₃/MeOHTHF2568%

Advanced Question: How do researchers reconcile contradictory data in crystallographic vs. solution-phase structural analyses?

Answer:
Discrepancies arise due to:

  • Rotameric States : X-ray structures show a single conformer, while NMR detects dynamic equilibria. For this compound, variable-temperature NMR (-40°C to 25°C) can "freeze" rotamers for comparison with crystallographic data .
  • Crystal Packing Effects : Non-covalent interactions in crystals (e.g., hydrogen bonding) distort bond angles. SHELXL refinement with anisotropic displacement parameters improves accuracy .

Advanced Question: What computational methods support mechanistic studies of this compound in drug discovery?

Answer:

  • DFT Calculations : Model transition states for bromomethyl substitution (e.g., SN2 vs. radical pathways) using Gaussian or ORCA software. Basis sets like B3LYP/6-31G* predict activation energies .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to guide derivatization. Tools like GROMACS assess binding free energies .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors .
  • Waste Disposal : Halogenated waste is segregated and processed via licensed facilities to prevent environmental release .

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